molecular formula C15H14O4S B2560888 [4-(Benzylsulfonyl)phenyl]acetic acid CAS No. 383135-49-7

[4-(Benzylsulfonyl)phenyl]acetic acid

Cat. No.: B2560888
CAS No.: 383135-49-7
M. Wt: 290.33
InChI Key: BKIRRWJGBFFDIK-UHFFFAOYSA-N
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Description

[4-(Benzylsulfonyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of a benzylsulfonyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfonyl)phenyl]acetic acid typically involves the sulfonylation of a benzyl group followed by the introduction of the phenylacetic acid moiety. One common method includes the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then coupled with phenylacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction environments to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Benzylsulfonyl)phenyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfide.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzylsulfonyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Benzylsulfonyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its sulfonyl group can interact with biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Benzylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    [4-(Methylsulfonyl)phenyl]acetic acid: Similar structure but with a methyl group instead of a benzyl group.

    [4-(Ethylsulfonyl)phenyl]acetic acid: Similar structure but with an ethyl group instead of a benzyl group.

    [4-(Phenylsulfonyl)phenyl]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: [4-(Benzylsulfonyl)phenyl]acetic acid is unique due to the presence of the benzylsulfonyl group, which provides distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the benzyl group offers advantages in terms of stability, reactivity, or biological activity.

Properties

IUPAC Name

2-(4-benzylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c16-15(17)10-12-6-8-14(9-7-12)20(18,19)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIRRWJGBFFDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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